molecular formula C26H28F2O7S B13407825 Thio-hydroxy Fluticasone Furoate

Thio-hydroxy Fluticasone Furoate

Cat. No.: B13407825
M. Wt: 522.6 g/mol
InChI Key: UOJJIZWJLHKBLH-VEGHOPOESA-N
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Description

Thio-hydroxy Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is known for its enhanced affinity for the glucocorticoid receptor. This compound is primarily used in the treatment of allergic rhinitis and asthma due to its potent anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thio-hydroxy Fluticasone Furoate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Thio-hydroxy Fluticasone Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it back to the hydroxyl form .

Scientific Research Applications

Thio-hydroxy Fluticasone Furoate has a wide range of applications in scientific research:

Mechanism of Action

Thio-hydroxy Fluticasone Furoate exerts its effects by binding to the glucocorticoid receptor. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins. The compound’s high affinity for the receptor ensures potent and prolonged anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thio-hydroxy Fluticasone Furoate is unique due to its enhanced receptor affinity and specific structural modifications, such as the thio and hydroxy groups. These modifications contribute to its potent anti-inflammatory effects and prolonged action compared to other corticosteroids .

Properties

Molecular Formula

C26H28F2O7S

Molecular Weight

522.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1

InChI Key

UOJJIZWJLHKBLH-VEGHOPOESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F

Origin of Product

United States

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